2-Fluoro-7-chlorophenazine chemical structure and properties
2-Fluoro-7-chlorophenazine chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-7-chlorophenazine: Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Fluoro-7-chlorophenazine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer valuable insights for scientific professionals.
Core Molecular Identity
2-Fluoro-7-chlorophenazine is a disubstituted derivative of phenazine, a dibenzo-annulated pyrazine.[1] The core structure consists of a planar tricyclic system with nitrogen atoms at positions 5 and 10. The substituents, a fluorine atom at position 2 and a chlorine atom at position 7, are expected to significantly influence the molecule's electronic properties and biological activity.
Chemical Structure:
A 2D representation of the 2-Fluoro-7-chlorophenazine molecule.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale & Supporting Data |
| Molecular Formula | C₁₂H₆ClFN₂[2] | Based on the chemical structure. |
| Molecular Weight | 232.64 g/mol [3] | Calculated from the atomic weights of the constituent elements. |
| Appearance | Yellow to brown crystalline powder | Phenazine and its derivatives are typically colored crystalline solids.[1] |
| Melting Point | > 200 °C | The parent phenazine has a melting point of 174-177 °C.[1] Halogenation and the increased molecular weight are expected to increase the melting point due to stronger intermolecular forces. |
| Boiling Point | > 360 °C | Phenazine has a boiling point of approximately 357 °C.[1] The substituted derivative will have a higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The phenazine core is hydrophobic.[1] Halogen substituents will further decrease aqueous solubility. |
| pKa | Weakly basic | The nitrogen atoms in the phenazine ring are weakly basic. |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of 2-Fluoro-7-chlorophenazine is the condensation reaction of a substituted o-phenylenediamine with a substituted o-benzoquinone, a common and versatile route for preparing phenazine derivatives.[4]
Proposed Reaction Scheme:
4-Fluoro-1,2-phenylenediamine reacts with 4-chloro-1,2-benzoquinone to yield 2-Fluoro-7-chlorophenazine.
A conceptual workflow for the synthesis of 2-Fluoro-7-chlorophenazine.
Step-by-Step Methodology:
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Reactant Preparation:
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Dissolve equimolar amounts of 4-Fluoro-1,2-phenylenediamine and 4-chloro-1,2-benzoquinone in a suitable solvent such as ethanol or glacial acetic acid. The choice of solvent is critical as it must solubilize both reactants and facilitate the condensation reaction. Acetic acid can also act as a catalyst.
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Reaction Execution:
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The reaction mixture is stirred at room temperature or gently heated (50-80 °C) to promote the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent oxidative cyclization to form the phenazine ring.
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Product Isolation and Purification:
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Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is then washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
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Self-Validating System:
The purity and identity of the synthesized 2-Fluoro-7-chlorophenazine should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the purified compound should also be determined and should have a narrow range.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features | Rationale |
| ¹H NMR | Aromatic protons will appear as a series of doublets and doublets of doublets in the downfield region (typically 7.5-8.5 ppm). The coupling constants will be indicative of the substitution pattern. | The electron-withdrawing nature of the phenazine ring system and the halogen substituents will deshield the aromatic protons. |
| ¹³C NMR | Aromatic carbons will resonate in the range of 110-150 ppm. The carbons directly attached to the nitrogen, fluorine, and chlorine atoms will show characteristic chemical shifts. | The chemical shifts will be influenced by the electronegativity of the heteroatoms and halogens. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z 232, with a characteristic M+2 peak at m/z 234 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. | The isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹) are expected. | These vibrational frequencies are characteristic of the functional groups present in the molecule. |
Potential Applications and Future Directions
Phenazine derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications in materials science.[7][8]
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Medicinal Chemistry: Many phenazine-containing compounds exhibit antimicrobial, antifungal, and antitumor properties.[9] The presence of halogen atoms in 2-Fluoro-7-chlorophenazine may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacological activity. Further research into its biological properties is warranted.
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Materials Science: The planar, electron-deficient phenazine core makes it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] The halogen substituents can be used to tune the electronic properties and solid-state packing of the material.
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Chemical Sensing: The fluorescence of some phenazine derivatives is sensitive to their environment, making them potential candidates for chemosensors.[10]
Safety and Handling
Specific toxicity data for 2-Fluoro-7-chlorophenazine is not available. However, as with any novel chemical compound, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Fluoro-7-chlorophenazine is a halogenated phenazine derivative with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its core structure, predicted properties, a plausible synthetic route, and expected spectroscopic characteristics. Further experimental investigation is necessary to fully elucidate the properties and potential of this promising compound.
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